molecular formula C10H9ClN2OS B1464736 3-Chloro-4-(thiazol-2-ylmethoxy)aniline CAS No. 851545-79-4

3-Chloro-4-(thiazol-2-ylmethoxy)aniline

Cat. No. B1464736
M. Wt: 240.71 g/mol
InChI Key: JJEQRKWRPXQPTD-UHFFFAOYSA-N
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Description

3-Chloro-4-(thiazol-2-ylmethoxy)aniline is a chemical compound with the molecular formula C10H9ClN2OS and a molecular weight of 240.71 . It is also known by other names such as EOS-60367, 3-Chloro-4-(2-thiazolylmethoxy)benzenamine, and Benzenamine, 3-chloro-4-(2-thiazolylMethoxy) .


Synthesis Analysis

The synthesis of 3-chloro-4-(thiazol-2-ylmethoxy)aniline involves the use of 2-((2-chloro-4-nitrophenoxy)methyl)thiazole as a raw material . The synthesis process involves adding 0.65 g of zinc powder and 25 ml of ethanol to 30.7 g of the compound obtained above. Hydrogen is then added and the mixture is reacted under pressure for 4 hours . After the reaction, the zinc powder is removed by filtration, and the solvent is distilled off under reduced pressure to obtain 26.6 g of white solid with a yield of 96% .


Molecular Structure Analysis

The molecular structure of 3-Chloro-4-(thiazol-2-ylmethoxy)aniline consists of a benzene ring substituted with an amino group, a chlorine atom, and a thiazol-2-ylmethoxy group . The thiazol-2-ylmethoxy group is attached to the benzene ring via an ether linkage .


Physical And Chemical Properties Analysis

3-Chloro-4-(thiazol-2-ylmethoxy)aniline has a predicted boiling point of 417.1±35.0 °C and a density of 1.407 . It has a pKa of 3.77±0.10 (Predicted) . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • Synthesis of Fused Thiazolo[3,2-a]pyrimidinones : 3-Chloro-4-(thiazol-2-ylmethoxy)aniline is used as a building block in the synthesis of thiazolo[3,2-a]pyrimidinone products. The process involves the formation of ring-annulated compounds with satisfactory yields, confirmed by analytical and spectral studies (Janardhan et al., 2014).

Pharmacological Potential

  • Evaluation Against SARS-CoV-2 : A derivative of 3-Chloro-4-(thiazol-2-ylmethoxy)aniline has been synthesized and structurally characterized, showing potential as a SARS-CoV-2 inhibitory agent. The compound's bioactivity was evaluated through molecular docking studies against specific SARS-CoV-2 proteins (Eno et al., 2022).

Corrosion Inhibition

  • Corrosion Inhibitors for Mild Steel : Certain derivatives of 3-Chloro-4-(thiazol-2-ylmethoxy)aniline, namely thiadiazolines, have been studied for their corrosion inhibition properties on mild steel in acidic media. The study involved quantum chemical parameters correlated to inhibition efficiency (Udhayakala et al., 2013).

Antimicrobial Applications

  • Synthesis of Antimicrobial Compounds : The compound has been utilized in synthesizing various antimicrobial derivatives. These derivatives showed potential activity against bacteria and fungi, emphasizing the compound's role in developing new antimicrobial agents (Singh & Vedic, 2015).

Synthesis of NLO Materials

  • Non-Linear Optical (NLO) Materials : Derivatives of 3-Chloro-4-(thiazol-2-ylmethoxy)aniline have been investigated for their potential use in NLO materials. This includes studies on their vibrational analysis, molecular electrostatic potential, and thermodynamic functions, revealing their suitability for optoelectronic applications (Revathi et al., 2017).

properties

IUPAC Name

3-chloro-4-(1,3-thiazol-2-ylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2OS/c11-8-5-7(12)1-2-9(8)14-6-10-13-3-4-15-10/h1-5H,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJEQRKWRPXQPTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)OCC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80694805
Record name 3-Chloro-4-[(1,3-thiazol-2-yl)methoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(thiazol-2-ylmethoxy)aniline

CAS RN

851545-79-4
Record name 3-Chloro-4-[(1,3-thiazol-2-yl)methoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Chloro-4-(thiazol-2-ylmethoxy)-phenylamine is prepared by added Zn dust (55.9 g, 856 mmol) to a mixture of 2-(2-chloro-4-nitro-phenoxymethyl)-thiazole (47.0 g, 190 mmol) in 5:1 MeOH:saturated aqueous NH4Cl solution (600 ml). After 2 h, the reaction mixture is filtered, and the filtrate concentrated. The resulting solid is triturated with water to give 3-chloro-4-(thiazol-2-ylmethoxy)-phenylamine (35.2 g, 85%).
Quantity
47 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step Two
Name
Quantity
55.9 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

3-Chloro-4-(thiazol-2-ylmethoxy)-phenylamine is prepared by added Zn dust (55.9 g, 856 mmol) to a mixture of 2-(2-chloro-4-nitro-phenoxymethyl)-thiazole (47.0 g, 190 mmol) in 5:1 MeOH:saturated aqueous NH4Cl solution (600 ml). After 2 h, the reaction mixture is filtered, and the filtrate concentrated. The resulting solid is triturated with water to give 3-chloro-4 thiazol-2-ylmethoxy)-phenylamine (35.2 g, 85%).
Quantity
47 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step Two
Name
Quantity
55.9 g
Type
catalyst
Reaction Step Three
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
X Hou, J Zhang, X Zhao, L Chang… - Chinese Journal of …, 2014 - Wiley Online Library
A novel type of quinazoline derivatives, which were designed by the combination of quinazoline as the backbone and oxazole scaffold as the substituent, have been synthesized and …
Number of citations: 10 onlinelibrary.wiley.com
OFT BLOG - J. Org. Chem, 2013 - allfordrugs.com
A novel process is described for the production of Dabigatran etexilate mesylate, a 5 compound having the following structural formula: and two novel intermediates of said process. …
Number of citations: 0 www.allfordrugs.com

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